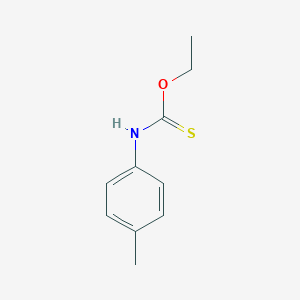

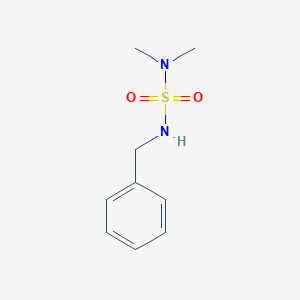

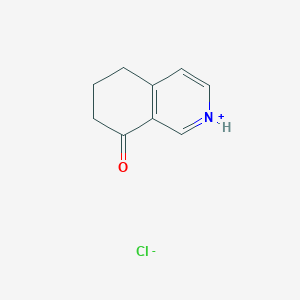

N,N-Dimethylbenzylsulfamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Dimethylbenzylsulfamide (DMS) is a chemical compound that has been identified as a degradation product of the fungicide tolylfluanide. It has been the subject of research due to its potential to form N-nitrosodimethylamine (NDMA), a toxic compound, during water treatment processes such as ozonation . Although the provided papers do not directly discuss N,N-Dimethylbenzylsulfamide, they provide insights into related compounds and reactions that can help understand the behavior and properties of DMS.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is achieved by using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-(α-hydroxybenzyl)formamides is performed using microwave-assisted reactions of dichloroaziridines with aqueous dimethyl sulfoxide, demonstrating the use of modern techniques to improve reaction efficiency .

Molecular Structure Analysis

The molecular structure and solvation of compounds similar to DMS can be studied using techniques like neutron diffraction and computer simulations. For example, the solvation of N-methylformamide in dimethyl sulfoxide has been investigated, revealing strong hydrogen bond interactions between the solute and solvent . These studies can provide insights into the molecular interactions and stability of DMS in various solvents.

Chemical Reactions Analysis

The chemical reactions involving DMS and its analogs are complex. The formation of NDMA from DMS during ozonation is a multi-step process that involves the reaction of DMS with ozone and hydroxyl radicals, followed by a bromide-catalyzed pathway that leads to the formation of NDMA . Additionally, desulfurization of N,N-dimethylthioformamide by hydrosilane in the presence of an iron complex has been studied, which involves the cleavage of a C=S bond to give a carbene-iron complex . These reactions are significant as they can influence the environmental impact and toxicity of DMS.

Physical and Chemical Properties Analysis

The physical and chemical properties of DMS can be inferred from the behavior of similar compounds. For instance, the kinetics of NDMA formation from DMS in the presence of bromide ions during ozonation suggest that DMS has moderate reactivity with hydroxyl radicals and reacts slowly with ozone . Quantum chemical computations provide further insights into the electronic nature and chemical equilibria of the intermediates formed during these reactions . Understanding these properties is crucial for assessing the environmental risk and developing strategies to mitigate the formation of toxic by-products like NDMA.

属性

IUPAC Name |

(dimethylsulfamoylamino)methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAAXGVDGRWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349987 |

Source

|

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylbenzylsulfamide | |

CAS RN |

4726-01-6 |

Source

|

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)